molecular formula C26H30N2O7 B11614978 Butyl 2-amino-1'-(2-methoxy-2-oxoethyl)-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate

Butyl 2-amino-1'-(2-methoxy-2-oxoethyl)-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate

Cat. No.: B11614978
M. Wt: 482.5 g/mol
InChI Key: GDCVSAGXUCEWSJ-UHFFFAOYSA-N
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Description

Butyl 2-amino-1’-(2-methoxy-2-oxoethyl)-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate is a complex organic compound with a unique spiro structure This compound is characterized by its chromene and indole moieties, which are fused together in a spiro configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-amino-1’-(2-methoxy-2-oxoethyl)-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Moiety: This step involves the cyclization of a suitable precursor to form the chromene ring.

    Spiro Fusion with Indole: The chromene intermediate is then reacted with an indole derivative under specific conditions to form the spiro compound.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-amino-1’-(2-methoxy-2-oxoethyl)-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Butyl 2-amino-1’-(2-methoxy-2-oxoethyl)-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Butyl 2-amino-1’-(2-methoxy-2-oxoethyl)-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Spirooxindoles: Compounds with a similar spiro structure involving an oxindole moiety.

    Chromene Derivatives: Molecules containing the chromene ring system.

    Indole Derivatives: Compounds based on the indole structure.

Uniqueness

Butyl 2-amino-1’-(2-methoxy-2-oxoethyl)-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate is unique due to its combination of functional groups and spiro configuration, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H30N2O7

Molecular Weight

482.5 g/mol

IUPAC Name

butyl 2-amino-1'-(2-methoxy-2-oxoethyl)-7,7-dimethyl-2',5-dioxospiro[6,8-dihydrochromene-4,3'-indole]-3-carboxylate

InChI

InChI=1S/C26H30N2O7/c1-5-6-11-34-23(31)21-22(27)35-18-13-25(2,3)12-17(29)20(18)26(21)15-9-7-8-10-16(15)28(24(26)32)14-19(30)33-4/h7-10H,5-6,11-14,27H2,1-4H3

InChI Key

GDCVSAGXUCEWSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4N(C3=O)CC(=O)OC)C(=O)CC(C2)(C)C)N

Origin of Product

United States

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